

Techniques for Measuring FWM-5 Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FWM-5

Cat. No.: B11931168

[Get Quote](#)

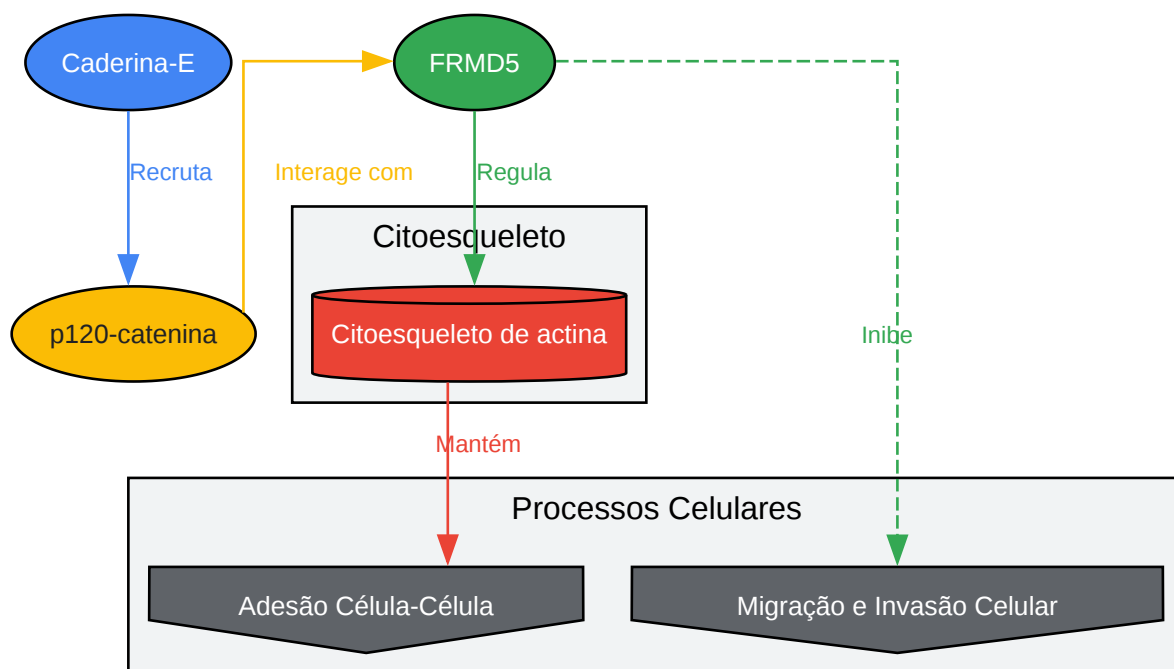
A-Nota importante: A designação "**FWM-5**" não corresponde a uma proteína amplamente reconhecida na literatura científica. É provável que seja um erro tipográfico ou um nome menos comum para uma de duas proteínas: Proteína 5 contendo o domínio FERM (FRMD5) ou Proteína 5 de ligação a ácidos gordos (FABP5). Estas notas de aplicação fornecem, portanto, protocolos detalhados para medir a atividade de ambas as proteínas. Os investigadores devem primeiro verificar a identidade da sua proteína de interesse.

Parte 1: Medição da atividade da Proteína 5 contendo o domínio FERM (FRMD5)

A FRMD5 é uma proteína do citoesqueleto que desempenha um papel na adesão célula-célula e na supressão de tumores, interagindo com a p120-catenina nas junções aderentes.^[1] A sua "atividade" está, portanto, relacionada com a sua capacidade de se ligar a parceiros de interação e de influenciar os processos celulares a jusante, como a migração e a invasão celular.

Vias de sinalização da FRMD5

A FRMD5 funciona como uma proteína de andaime, mediando as interações proteicas nas junções aderentes. A sua principal via de sinalização envolve a sua interação com a p120-catenina, que é um componente crucial do complexo de caderina-catenina, essencial para a adesão célula-célula. A desregulação desta via está associada à progressão do tumor.



[Click to download full resolution via product page](#)

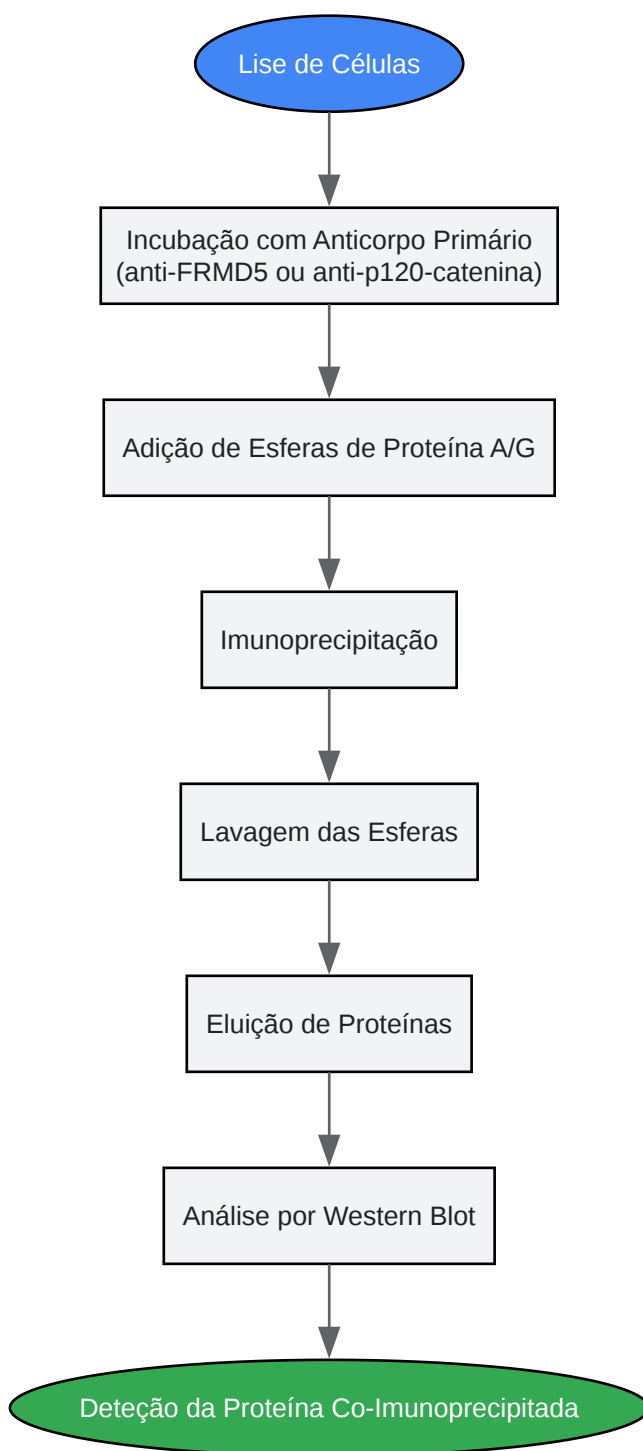
Via de sinalização da FRMD5 nas junções aderentes.

Protocolos Experimentais para a Atividade da FRMD5

A atividade da FRMD5 pode ser avaliada através da medição da sua interação com a p120-catenina e do seu efeito na migração e invasão celular.

1. Ensaio de Co-Imunoprecipitação (Co-IP) para a Interação FRMD5-p120-catenina

Este protocolo descreve como determinar se a FRMD5 e a p120-catenina interagem in vivo.



[Click to download full resolution via product page](#)

Fluxo de trabalho do ensaio de co-imunoprecipitação.

Materiais:

- Células que expressam FRMD5 e p120-catenina endógenas (por exemplo, células de cancro do pulmão A549)
- Tampão de lise (por exemplo, tampão RIPA) com inibidores de protease e fosfatase
- Anticorpo primário (anti-FRMD5 de coelho ou anti-p120-catenina de rato)
- Anticorpo IgG de controlo isotópico
- Esferas de Proteína A/G-Agarose
- Tampão de lavagem (por exemplo, PBS com 0,1% de Tween-20)
- Tampão de eluição (por exemplo, tampão de amostra Laemmli 2x)
- Reagentes e equipamento para Western Blot

Procedimento:

- Preparação do Lisado Celular: Lise as células em tampão de lise frio no gelo durante 30 minutos. Centrifugue a 14.000 x g durante 15 minutos a 4°C para peletizar os detritos celulares. Recolha o sobrenadante.
- Pré-clarificação: Incube o lisado com esferas de Proteína A/G-Agarose durante 1 hora a 4°C para reduzir a ligação não específica. Centrifugue e recolha o sobrenadante.
- Imunoprecipitação: Incube o lisado pré-clarificado com o anticorpo primário (2-4 µg) ou IgG de controlo durante a noite a 4°C com rotação suave.
- Captura do Complexo Imune: Adicione as esferas de Proteína A/G-Agarose e incube durante 2-4 horas a 4°C.
- Lavagens: Lave as esferas 3-5 vezes com tampão de lavagem frio para remover as proteínas não ligadas.
- Eluição: Elua as proteínas ligadas adicionando tampão de amostra Laemmli 2x e aquecendo a 95°C durante 5 minutos.

- Análise por Western Blot: Separe as proteínas eluídas por SDS-PAGE, transfira para uma membrana de PVDF e sonde com o anticorpo contra a proteína de interação putativa (por exemplo, se imunoprecipitou com anti-FRMD5, sonde com anti-p120-catenina).

2. Ensaio de Migração Celular (Ensaio de Ferida ou de Câmara de Boyden)

Este protocolo mede o efeito da expressão de FRMD5 na migração celular.

Materiais:

- Células com expressão de FRMD5 knockdown (shRNA) ou sobre-expressão, e células de controlo.
- Placas de 24 poços
- Ponteira de pipeta de 200 µL ou inserto de cultura para criar a ferida
- Meio de cultura com soro reduzido (0,5-1% FBS)
- Sistema de microscopia com uma câmara

Procedimento (Ensaio de Ferida):

- Sementeira de Células: Semeie as células numa placa de 24 poços e cultive até atingirem uma monocamada confluenta.
- Criação da Ferida: Crie uma "ferida" ou um espaço na monocamada celular, raspando com uma ponteira de pipeta.
- Lavagem e Meio: Lave as células com PBS para remover os detritos e adicione meio com soro reduzido para minimizar a proliferação celular.
- Aquisição de Imagens: Capture imagens da ferida no tempo 0 e em pontos de tempo subsequentes (por exemplo, 12, 24, 48 horas).
- Análise: Meça a área da ferida em cada ponto de tempo. Uma diminuição na expressão de FRMD5 deverá resultar num fecho mais rápido da ferida, indicando um aumento da migração.

Tabela de Dados Quantitativos para a Atividade da FRMD5

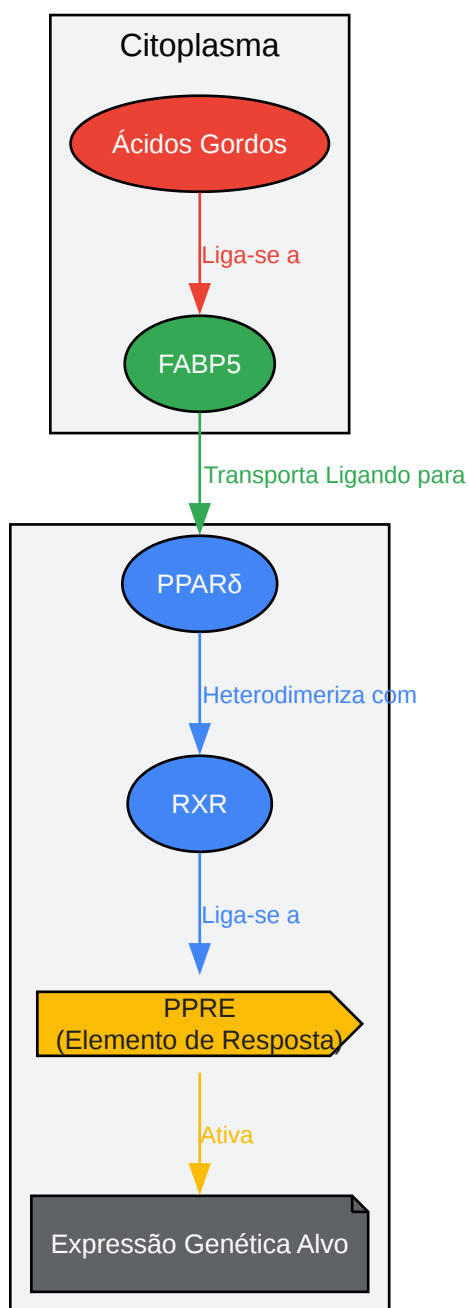
| Ensaio | Células de Controlo | Knockdown de FRMD5 | Sobre-expressão de FRMD5 | Resultado Esperado |
|--|---------------------|--------------------|--------------------------|---|
| Co-IP (Banda de p120-catenina) | +++ | N/A | ++++ | A intensidade da banda correlaciona-se com a interação. |
| Fecho da Ferida em 24h (%) | 30 ± 5% | 70 ± 8% | 15 ± 4% | O knockdown aumenta a migração. |
| Células Invasivas (Ensaio de Matrigel) | 100 ± 15 | 250 ± 30 | 40 ± 10 | O knockdown aumenta a invasão. |

Parte 2: Medição da atividade da Proteína 5 de Ligação a Ácidos Gordos (FABP5)

A FABP5 é uma proteína citoplasmática que liga e transporta ácidos gordos e outras moléculas lipídicas, influenciando o metabolismo lipídico e a sinalização celular.^[2]^[3] A sua "atividade" refere-se principalmente à sua capacidade de ligar ligandos lipídicos e de modular as vias de sinalização a jusante, como a via do recetor ativado por proliferador de peroxissoma delta (PPAR δ).^[3]

Vias de Sinalização da FABP5

A FABP5 atua como um transportador lipídico, facilitando o transporte de ácidos gordos do citoplasma para vários compartimentos celulares, incluindo o núcleo. No núcleo, estes ligandos lipídicos podem ativar recetores nucleares como o PPAR δ , levando a alterações na expressão genética que afetam o metabolismo, a proliferação e a inflamação.



[Click to download full resolution via product page](#)

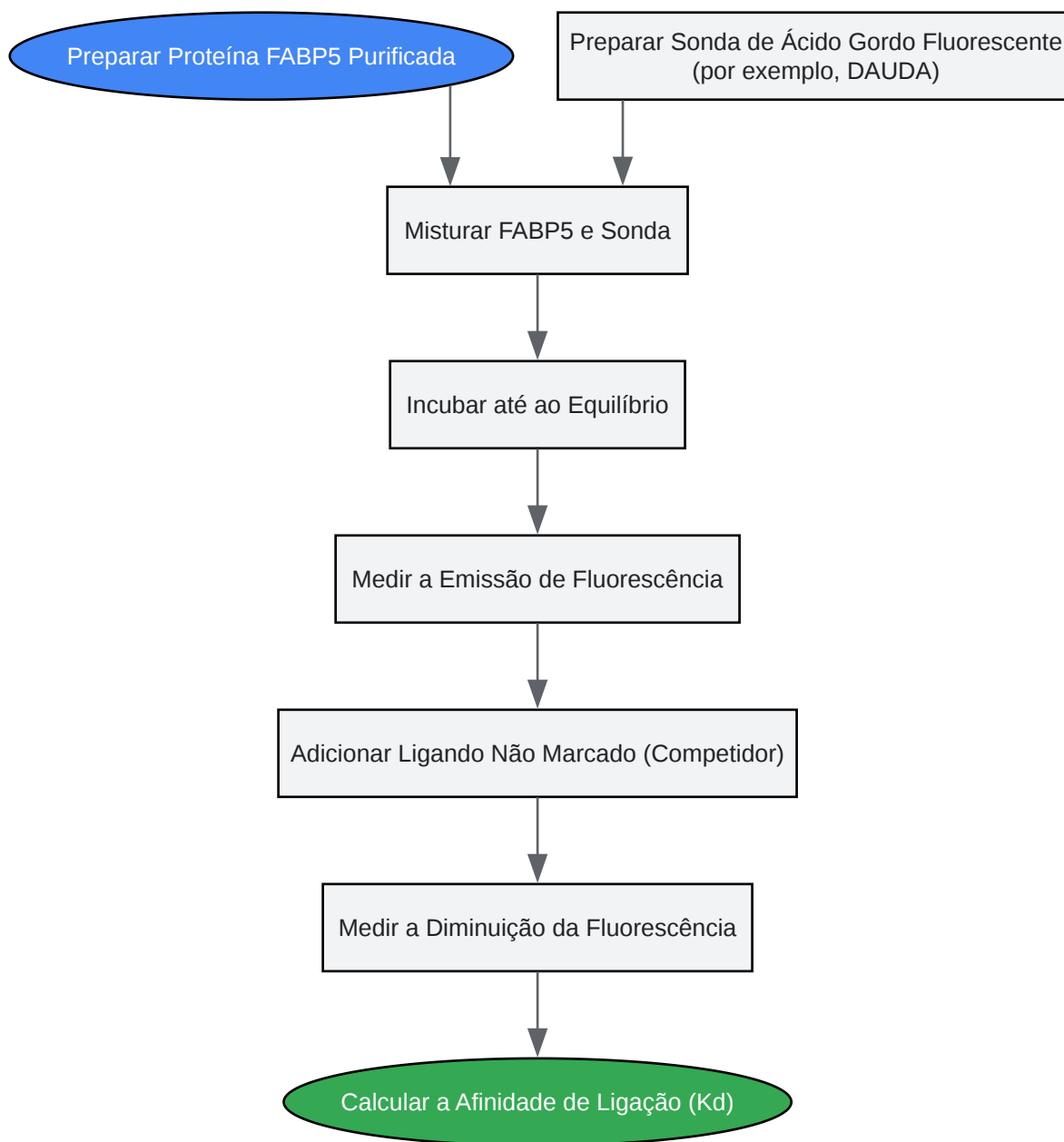
Via de sinalização da FABP5 através da ativação de PPARδ.

Protocolos Experimentais para a Atividade da FABP5

A atividade da FABP5 pode ser medida diretamente através de ensaios de ligação de ligandos ou indiretamente através da medição da ativação de vias de sinalização a jusante.

1. Ensaio de Ligação de Ácidos Gordos Fluorescentes

Este protocolo mede a capacidade da proteína FABP5 purificada de se ligar a um análogo de ácido gordo fluorescente.



[Click to download full resolution via product page](#)

Fluxo de trabalho do ensaio de ligação de lípidos fluorescentes.

Materiais:

- Proteína FABP5 recombinante purificada
- Sonda de ácido gordo fluorescente (por exemplo, 11-((5-dimetilaminonaftaleno-1-sulfonil)amino)undecanoico (DAUDA))
- Tampão de ensaio (por exemplo, PBS, pH 7,4)
- Ácidos gordos não marcados (por exemplo, ácido oleico) para ensaios de competição
- Espectrofluorômetro

Procedimento:

- Titulação da Proteína: Mantenha a concentração da sonda fluorescente (por exemplo, 1 μ M) constante e titule com concentrações crescentes de proteína FABP5.
- Incubação: Incube a mistura à temperatura ambiente durante 10 minutos para permitir que a ligação atinja o equilíbrio.
- Medição da Fluorescência: Meça a intensidade da fluorescência no comprimento de onda de emissão máximo da sonda (a emissão de DAUDA desloca-se para comprimentos de onda mais curtos e aumenta de intensidade após a ligação).
- Ensaio de Competição: Incube a proteína FABP5 com a sonda fluorescente na presença de concentrações crescentes de um ácido gordo não marcado concorrente.
- Análise de Dados: A diminuição da fluorescência no ensaio de competição indica o deslocamento da sonda pela molécula não marcada. Calcule a constante de dissociação (K_d) para a sonda e a constante de inibição (K_i) para os concorrentes.

2. Ensaio de Repórter de Luciferase para a Ativação de PPAR δ

Este protocolo mede a capacidade da FABP5 de aumentar a atividade transcricional do PPAR δ em células.

Materiais:

- Células hospedeiras (por exemplo, HEK293T)

- Plasmídeo de expressão de FABP5
- Plasmídeo de expressão de PPAR δ
- Plasmídeo repórter de luciferase contendo Elementos de Resposta ao Proliferador de Peroxissoma (PPRE)
- Plasmídeo de controlo de transfecção (por exemplo, Renilla luciferase)
- Reagente de transfecção
- Ligando de PPAR δ (por exemplo, GW501516) como controlo positivo
- Sistema de ensaio de luciferase

Procedimento:

- Transfecção: Co-transfete as células com os plasmídeos de expressão de FABP5, expressão de PPAR δ , repórter de PPRE-luciferase e controlo de Renilla.
- Tratamento: 24 horas após a transfecção, trate as células com um ligando de ácido gordo (por exemplo, ácido oleico) ou veículo de controlo.
- Incubação: Incube as células durante mais 18-24 horas.
- Ensaio de Luciferase: Lise as células e meça a atividade da luciferase de pirilampo e de Renilla utilizando um luminómetro.
- Análise de Dados: Normalize a atividade da luciferase de pirilampo em relação à atividade da luciferase de Renilla. Um aumento na atividade da luciferase na presença de FABP5 e de um ligando de ácido gordo indica uma maior ativação de PPAR δ .

Tabela de Dados Quantitativos para a Atividade da FABP5

| Ensaio | Condição | Leitura | Resultado Esperado |
|-------------------------------------|--|--|---|
| Ligação de DAUDA | + FABP5 | Aumento da Fluorescência | A fluorescência aumenta com a concentração de proteína. |
| + FABP5 + Ácido Oleico | Diminuição da Fluorescência | O concorrente desloca a sonda fluorescente. | |
| Ensaio de Repórter de Luciferase | Controlo (sem FABP5) | Atividade de Luciferase Basal | Nível de ativação basal de PPAR δ . |
| + FABP5 + Ácido Oleico | Atividade de Luciferase Aumentada | A FABP5 aumenta a ativação de PPAR δ mediada por ligando. | |
| + PPAR δ Agonista (GW501516) | Atividade de Luciferase Fortemente Aumentada | Controlo positivo para a ativação de PPAR δ . | |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. FERM-containing protein FRMD5 is a p120-catenin interacting protein that regulates tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biological Functions and Regulatory Mechanisms of Fatty Acid Binding Protein 5 in Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Biological Functions and Regulatory Mechanisms of Fatty Acid Binding Protein 5 in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Techniques for Measuring FWM-5 Activity: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11931168#techniques-for-measuring-fwm-5-activity\]](https://www.benchchem.com/product/b11931168#techniques-for-measuring-fwm-5-activity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com